4-(Trifluoromethoxy)cyclohexanecarbaldehyde

Description

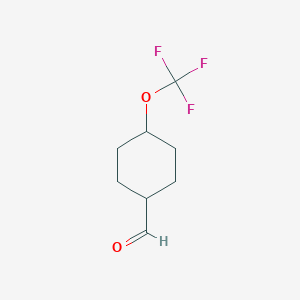

4-(Trifluoromethoxy)cyclohexanecarbaldehyde is a fluorinated cyclohexane derivative featuring a trifluoromethoxy (-OCF₃) group and an aldehyde (-CHO) substituent at the 4-position of the cyclohexane ring. The trifluoromethoxy group combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the methoxy moiety, while the aldehyde group confers electrophilic reactivity. This compound is of interest in medicinal chemistry due to fluorine's ability to enhance bioavailability, metabolic stability, and binding interactions in drug candidates . Its structural analogs, differing in substituents, exhibit distinct physicochemical and biological properties, as discussed below.

Properties

IUPAC Name |

4-(trifluoromethoxy)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHCJQJEYRNQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901210841 | |

| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231664-55-2 | |

| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

This can be achieved through various trifluoromethoxylation reagents and reaction conditions . One common method involves the use of trifluoromethyl hypofluorite (CF3OF) as a reagent, which reacts with cyclohexane derivatives under controlled conditions to introduce the trifluoromethoxy group. The resulting intermediate is then subjected to oxidation reactions to form the carbaldehyde group .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

4-(Trifluoromethoxy)cyclohexanecarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions .

Scientific Research Applications

Pharmaceuticals

4-(Trifluoromethoxy)cyclohexanecarbaldehyde serves as an important intermediate in drug synthesis. Its unique structure allows for modifications that can enhance the pharmacological properties of drugs. For instance:

- Case Study : Research has shown that compounds with trifluoromethyl groups often exhibit increased binding affinities to biological targets due to enhanced lipophilicity. This makes them suitable candidates for developing new therapeutics targeting specific enzymes or receptors .

Agrochemicals

The compound is also explored for use in agrochemicals, where it can act as a precursor for pesticides and herbicides. The trifluoromethoxy group is known to improve the efficacy and stability of these compounds.

- Application Example : Studies indicate that fluorinated compounds can exhibit improved biological activity against pests compared to their non-fluorinated counterparts .

Materials Science

In materials science, this compound is used in the development of specialized coatings and polymers that require specific chemical properties.

- Research Insight : The incorporation of fluorinated groups into polymer matrices can enhance their thermal stability and chemical resistance, making them suitable for demanding applications .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)cyclohexanecarbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group (-OCF₃) significantly influences the compound’s properties compared to other substituents:

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

- Electronic Effects : The -OCF₃ group is more electron-withdrawing than -CF₃ due to the oxygen atom, which enhances the electrophilicity of the aldehyde group. This may increase reactivity in nucleophilic addition reactions.

- Metabolic Stability : Both groups resist oxidative metabolism, but -OCF₃’s oxygen may participate in hydrogen bonding, altering protein-binding interactions .

Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃)

- Lipophilicity : -OCF₃ is more lipophilic than -OCH₃ due to fluorine’s hydrophobic nature, enhancing membrane permeability.

- Metabolic Resistance : -OCH₃ is susceptible to demethylation, whereas -OCF₃’s C-F bonds block metabolic degradation pathways, improving drug half-life .

Trifluoromethoxy (-OCF₃) vs. Hydroxymethyl (-CH₂OH)

- Polarity : The -CH₂OH group is highly polar and protic, enabling hydrogen bonding and increasing aqueous solubility. In contrast, -OCF₃ reduces water solubility but improves lipid bilayer penetration.

- Reactivity : -CH₂OH is prone to oxidation or conjugation (e.g., glucuronidation), whereas -OCF₃ is metabolically inert .

Trifluoromethoxy (-OCF₃) vs. Bromo (-Br)

Data Table: Key Properties of Analogs

Research Findings and Implications

- Role of Fluorine: The trifluoromethoxy group balances lipophilicity and electronic effects, making it superior to non-fluorinated analogs in drug design .

- Safety Considerations : Analogs with reactive groups (e.g., -Br) require careful handling, as seen in benzaldehyde derivatives .

Biological Activity

4-(Trifluoromethoxy)cyclohexanecarbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by influencing their interaction with biological targets. This article explores the biological activities associated with this compound, including its effects on various enzymes and cellular processes.

The compound features a cyclohexane ring substituted with a trifluoromethoxy group and an aldehyde functional group, which contributes to its reactivity and potential interactions with biological molecules.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its inhibitory effects on key enzymes and its potential therapeutic applications.

Enzyme Inhibition

-

Protein Kinase C Theta (PKCθ) :

- The compound has shown significant inhibitory activity against PKCθ, an enzyme involved in T cell signaling. This inhibition was quantified using fluorescence intensity measurements, revealing an IC50 value of approximately 0.42 nM, indicating potent activity .

- The cellular potency was further assessed through IL-2 production assays, demonstrating that the compound effectively reduces IL-2 levels, which is crucial for T cell activation .

- Cytochrome P450 3A4 (CYP3A4) :

- Cholinesterases :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Electron-Withdrawing Groups : The presence of the trifluoromethoxy group enhances binding affinity to target proteins through pi-stacking interactions and hydrogen bonding .

- Substituent Effects : Variations in substituents on the phenyl ring significantly affect enzyme inhibition profiles, highlighting the importance of precise molecular design in drug development .

Case Studies

- In Vivo Studies :

- Cell Line Studies :

Data Summary

| Compound | Target Enzyme | IC50 (nM) | TDI (%) | Solubility (μM) |

|---|---|---|---|---|

| This compound | PKCθ | 0.42 | 70 | <1 |

| Derivative A | AChE | 10.4 | N/A | N/A |

| Derivative B | BChE | 19.2 | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.